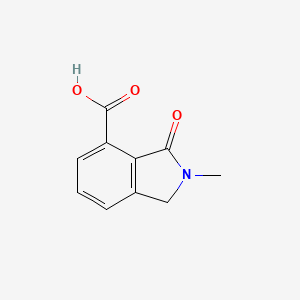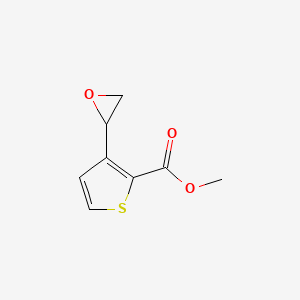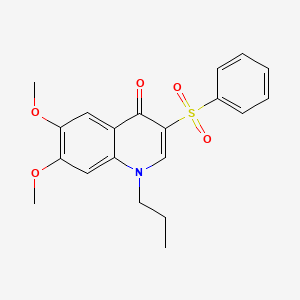![molecular formula C9H11ClN2 B2926301 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine CAS No. 1604818-09-8](/img/structure/B2926301.png)
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the molecular formula C9H11ClN2 . It is a derivative of the pyrrolopyridine class of compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, pyrrolopyridine derivatives have been synthesized and evaluated for their biological activity . The synthesis process typically involves complex organic chemistry reactions .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyridine core with chlorine and dimethyl substituents . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 182.65 . More specific properties such as melting point, boiling point, and solubility would require additional data .Mecanismo De Acción
Target of Action
This compound belongs to the class of pyrrolopyrazine derivatives , which are known to exhibit a wide range of biological activities.
Mode of Action
Pyrrolopyrazine derivatives, in general, have been found to interact with multiple receptors and exhibit various biological activities . The exact interaction of “6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine” with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The compound’s predicted boiling point is 267.3±40.0 °C, and its predicted density is 1.154±0.06 g/cm3 . These properties may influence its bioavailability.
Result of Action
Given the diverse biological activities of pyrrolopyrazine derivatives , it is plausible that this compound could have multiple effects at the molecular and cellular levels
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is its potent activity against a variety of diseases, which makes it a promising candidate for drug development. The compound has also been synthesized in high purity and high yield, which makes it easy to work with in lab experiments. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and limit its potential applications.
Direcciones Futuras
There are several future directions for research on 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. One potential direction is to further investigate its mechanism of action, which may lead to the discovery of new targets for drug development. Another direction is to explore its potential applications in combination with other drugs, which may enhance its efficacy and reduce side effects. In addition, further studies are needed to evaluate its safety and toxicity in humans, which will be important for its eventual clinical development.
Métodos De Síntesis
The synthesis of 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine involves a multi-step process that starts with the reaction of 2,6-dimethylpyridine with chloroacetyl chloride to form 6-chloro-3,3-dimethyl-2-chloropyridine. This intermediate is then reacted with cyclohexylamine to produce the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine has been studied extensively for its potential applications in medicinal chemistry. It has been found to exhibit potent activity against a variety of diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the activity of certain enzymes and receptors that are involved in these diseases, making it a promising candidate for drug development.
Análisis Bioquímico
Biochemical Properties
Pyrrolopyrazine derivatives, a class of compounds structurally similar to 6-Chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, have been shown to interact with various enzymes and proteins .
Molecular Mechanism
It’s possible that it may interact with biomolecules, inhibit or activate enzymes, and induce changes in gene expression .
Propiedades
IUPAC Name |
6-chloro-3,3-dimethyl-1,2-dihydropyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2/c1-9(2)5-12-7-3-6(10)4-11-8(7)9/h3-4,12H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOHHICSZNIMKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1N=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-cyano-3-[(2,5-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2926220.png)


![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2926224.png)

![3-methyl-7-[(naphthalen-1-yl)methyl]-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2926226.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2926227.png)
![3-{5-[1-(2-Thienylsulfonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2926229.png)
![N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2926232.png)
![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2926234.png)
![(4As,7aR)-1,2,3,4,4a,6,7,7a-octahydropyrrolo[3,4-b]pyridin-5-one;hydrochloride](/img/structure/B2926237.png)
![2-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]-4-methylphenyl furan-2-carboxylate](/img/structure/B2926239.png)

